

# The Mechanism of Action of JYQ-173 (Leniolisib): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**JYQ-173**, also known as Leniolisib (CDZ173), is a potent and highly selective small-molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] Predominantly expressed in hematopoietic cells, PI3Kδ is a critical component of intracellular signaling pathways that govern the proliferation, differentiation, and function of immune cells, particularly B and T lymphocytes.[4][5] In certain pathological conditions, such as Activated PI3K Delta Syndrome (APDS), gain-of-function mutations in the gene encoding the catalytic subunit of PI3Kδ (PIK3CD) lead to hyperactivation of this pathway, resulting in severe immunodeficiency and lymphoproliferation.[2][3][6][7] **JYQ-173** acts by directly targeting the ATP-binding site of PI3Kδ, thereby normalizing downstream signaling and ameliorating the clinical manifestations of APDS. This document provides an in-depth overview of the mechanism of action of **JYQ-173**, including its molecular target, signaling pathway, and cellular effects, supported by quantitative data and detailed experimental protocols.

# **Molecular Target and Binding Affinity**

The primary molecular target of **JYQ-173** is the p110 $\delta$  catalytic subunit of the class IA phosphoinositide 3-kinase (PI3K $\delta$ ).[7] **JYQ-173** exhibits high potency and selectivity for PI3K $\delta$  over other PI3K isoforms, which is crucial for minimizing off-target effects.[4][8]

# **Quantitative Binding Data**



The inhibitory activity of **JYQ-173** against various PI3K isoforms has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective inhibition of PI3K $\delta$ .

| Target Isoform | IC50 (nM) | Selectivity Fold (vs. Pl3Kδ) |  |
|----------------|-----------|------------------------------|--|
| ΡΙ3Κδ          | 11        | -                            |  |
| ΡΙ3Κα          | 242       | 22                           |  |
| РІЗКβ          | 418       | 38                           |  |
| РІЗКу          | 2222      | 202                          |  |
| DNA-PK         | 880       | 80                           |  |
| mTOR           | >9100     | >827                         |  |
| PI4K           | >9100     | >827                         |  |
| Vps34          | >9100     | >827                         |  |

Table 1: Inhibitory Potency and Selectivity of **JYQ-173** (Leniolisib) against PI3K Isoforms and Related Kinases. Data compiled from cell-free isolated enzyme assays.[4][8]

# **Signaling Pathway**

**JYQ-173** exerts its therapeutic effect by modulating the PI3K/AKT signaling pathway. In normal physiology, PI3K $\delta$  is activated downstream of various cell surface receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR). Upon activation, PI3K $\delta$  phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as the serine/threonine kinase AKT. Phosphorylated AKT (pAKT) then orchestrates a cascade of signaling events that regulate cellular processes like cell growth, proliferation, survival, and differentiation.

In APDS, hyperactive PI3K $\delta$  leads to excessive production of PIP3 and constitutive activation of the AKT pathway. **JYQ-173**, by inhibiting PI3K $\delta$ , reduces the levels of PIP3, thereby decreasing the phosphorylation and activation of AKT.[7][8] This dampening of the hyperactive signaling pathway helps to restore normal immune cell function.





Click to download full resolution via product page

Figure 1: Simplified PI3K/AKT Signaling Pathway and the inhibitory action of JYQ-173.

#### **Cellular Effects**

The inhibition of the hyperactive PI3K $\delta$ /AKT pathway by **JYQ-173** leads to several observable effects on immune cells, particularly in the context of APDS. Clinical and preclinical studies have demonstrated that treatment with Leniolisib leads to a normalization of immune cell populations and function.



# **Quantitative Cellular Activity**

The cellular activity of **JYQ-173** has been assessed in various immune cell function assays.

| Cell Type             | Species | Assay                                 | IC50 (μM) |
|-----------------------|---------|---------------------------------------|-----------|
| T Cells               | Human   | Proliferation                         | 0.079     |
| T Cells               | Human   | IL-13 Production                      | 0.095     |
| T Cells               | Human   | IL-17 Production                      | 0.073     |
| T Cells               | Mouse   | Proliferation                         | 0.033     |
| T Cells               | Mouse   | IFNy Production                       | 0.130     |
| T Cells               | Mouse   | IL-13 Production                      | 0.010     |
| T Cells               | Mouse   | IL-17 Production                      | 0.101     |
| B Cells (splenocytes) | Mouse   | a-IgM induced CD86 expression         | 0.007     |
| B Cells (whole blood) | Rat     | a-IgM/IL-4 induced<br>CD86 expression | 0.048     |

Table 2: Cellular Inhibitory Activity of **JYQ-173** (Leniolisib) on T and B Cell Functions.[4][9]

#### **Clinical Observations in APDS Patients**

In clinical trials involving patients with APDS, treatment with Leniolisib resulted in:

- Reduction of Lymphoproliferation: A significant decrease in the size of lymph nodes and spleen volume was observed.[8][10][11]
- Normalization of B-cell Populations: An increase in the percentage of naïve B cells and a
  decrease in transitional B cells were noted, indicating a correction of the B-cell
  developmental abnormalities seen in APDS.[6][10][12]
- Amelioration of Immune Cell Derangements: A reduction in senescent T cells was also observed.[7]



# Experimental Protocols In Vitro PI3K Enzyme Inhibition Assay (Biochemical Assay)

Objective: To determine the IC50 of **JYQ-173** against different PI3K isoforms.

#### Methodology:

- Recombinant human PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ ) are used.
- The kinase activity is typically measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the HTRF KinEASE-STK S1 kit.
- JYQ-173 is serially diluted to various concentrations.
- The compound dilutions are pre-incubated with the respective PI3K isoform.
- The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.
- The reaction is allowed to proceed for a defined period at room temperature.
- The reaction is stopped, and the detection reagents (e.g., streptavidin-XL665 and a europium cryptate-labeled anti-phosphoserine/threonine antibody) are added.
- After incubation, the TR-FRET signal is read on a compatible plate reader.
- The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

#### **Cellular pAKT Flow Cytometry Assay**

Objective: To measure the effect of **JYQ-173** on AKT phosphorylation in B cells.

#### Methodology:

Whole blood samples are collected from patients.







- For ex vivo stimulation, aliquots of whole blood are stimulated with anti-IgM and IL-4 for 20 minutes.
   [7] Unstimulated samples serve as a control.
- Red blood cells are lysed, and the remaining cells are fixed and permeabilized.
- The cells are then stained with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or CD20) and phosphorylated AKT (pAKT S473).[7][13][14]
- The stained cells are analyzed by flow cytometry.
- The percentage of pAKT-positive B cells is quantified.
- The inhibition of pAKT is calculated as the percentage reduction in pAKT-positive cells in stimulated samples treated with **JYQ-173** compared to untreated stimulated samples.





Click to download full resolution via product page

Figure 2: Experimental workflow for measuring pAKT levels in B cells by flow cytometry.



# **B-cell Immunophenotyping by Flow Cytometry**

Objective: To assess the effect of **JYQ-173** on B-cell populations in patients.

#### Methodology:

- Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.
- The cells are stained with a panel of fluorescently labeled antibodies to identify different Bcell subsets. A typical panel might include antibodies against CD19, CD20, IgD, CD27, CD10, and CD38.
- Stained cells are analyzed by flow cytometry.
- Different B-cell populations are identified based on their surface marker expression (e.g., Naïve B cells: CD19+IgD+CD27-; Transitional B cells: CD19+CD10+CD38++).
- The percentage of each B-cell subset within the total B-cell population is calculated.
- Changes in these percentages from baseline are monitored throughout the treatment period.
   [15]

#### Conclusion

**JYQ-173** (Leniolisib) is a highly selective and potent inhibitor of PI3Kδ. Its mechanism of action involves the direct inhibition of the PI3Kδ enzyme, leading to a reduction in the activity of the downstream PI3K/AKT signaling pathway. This targeted inhibition has been shown to be effective in correcting the immune dysregulation characteristic of Activated PI3K Delta Syndrome, as evidenced by the normalization of B-cell populations and the reduction of lymphoproliferation. The data presented in this guide underscore the well-defined mechanism of action of **JYQ-173** and provide a foundation for its clinical application in PI3Kδ-driven diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Leniolisib | DNA-PK | PI3K | TargetMol [targetmol.com]
- 2. leniolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. leniolisib | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - OAK Open Access Archive [oak.novartis.com]
- 6. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective "activated PI3Kδ syndrome"—targeted therapy with the PI3Kδ inhibitor leniolisib -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Leniolisib: a novel treatment for activated phosphoinositide-3 kinase delta syndrome [frontiersin.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced AKT Phosphorylation of Circulating B Cells in Patients With Activated PI3Kδ Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced AKT Phosphorylation of Circulating B Cells in Patients With Activated PI3Kδ Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [The Mechanism of Action of JYQ-173 (Leniolisib): A
  Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15541757#what-is-the-mechanism-of-action-of-jyq173]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com